molecular formula C9H14N2O B13207969 3-Amino-2-methyl-1-(pyridin-2-YL)propan-1-OL

3-Amino-2-methyl-1-(pyridin-2-YL)propan-1-OL

Cat. No.: B13207969
M. Wt: 166.22 g/mol
InChI Key: UBNAHDJCWHLNTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-methyl-1-(pyridin-2-yl)propan-1-ol is an organic compound with the molecular formula C9H14N2O It is a derivative of pyridine and contains an amino group, a methyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-1-(pyridin-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with 2-amino-2-methyl-1-propanol in the presence of a reducing agent. The reaction typically proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and distillation are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(pyridin-2-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-2-methyl-1-(pyridin-2-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(pyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can interact with DNA and proteins, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-2-yl)propan-1-ol: Similar structure but lacks the amino and methyl groups.

    2-(Pyridin-2-yl)pyrimidine: Contains a pyrimidine ring instead of a propanol group.

    3-Amino-2-methylpropan-1-ol: Similar structure but lacks the pyridine ring

Uniqueness

3-Amino-2-methyl-1-(pyridin-2-yl)propan-1-ol is unique due to the presence of both the amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its pyridine ring also contributes to its ability to interact with various molecular targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-amino-2-methyl-1-pyridin-2-ylpropan-1-ol

InChI

InChI=1S/C9H14N2O/c1-7(6-10)9(12)8-4-2-3-5-11-8/h2-5,7,9,12H,6,10H2,1H3

InChI Key

UBNAHDJCWHLNTH-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=CC=CC=N1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.